molecular formula C11H11N3O4 B2881697 4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1006461-83-1

4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2881697
CAS No.: 1006461-83-1
M. Wt: 249.226
InChI Key: RAVFFXXSOVOGTI-UHFFFAOYSA-N
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Description

4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a furylmethyl carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methylpyrazole-3-carboxylic acid with 2-furylmethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: 4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-methanol.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid is not well-documented. it is likely to interact with biological targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the carbamoyl group can participate in nucleophilic or electrophilic interactions. The pyrazole ring may also contribute to the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-[N-(2-furylmethyl)carbamoyl]phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.

    Methyl N-[(2-furylmethyl)carbamoyl]-L-alaninate: Contains an alanine derivative instead of a pyrazole ring.

Uniqueness

4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its combination of a pyrazole ring and a furylmethyl carbamoyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-(furan-2-ylmethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-14-6-8(9(13-14)11(16)17)10(15)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVFFXXSOVOGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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